

BMS-983970: A Technical Overview of a Pan-Notch Inhibitor

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Compound of Interest		
Compound Name:	BMS-983970	
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Introduction

BMS-983970 is an orally bioavailable small molecule that acts as a pan-Notch inhibitor, developed by Bristol-Myers Squibb for the potential treatment of various cancers.[1] Deregulation of the Notch signaling pathway is a critical driver in numerous malignancies, including T-cell acute lymphoblastic leukemia (T-ALL), breast cancer, and other solid tumors. The Notch pathway plays a pivotal role in regulating cell proliferation, differentiation, apoptosis, and angiogenesis. Its inhibition, therefore, represents a promising therapeutic strategy. This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with the development of pan-Notch inhibitors from the same chemical class as BMS-983970.

Mechanism of Action: Targeting the Notch Signaling Pathway

The Notch signaling cascade is initiated by the binding of a Notch ligand (e.g., Delta-like or Jagged) on one cell to a Notch receptor (NOTCH1-4) on an adjacent cell. This interaction triggers a series of proteolytic cleavages of the receptor. The final cleavage is mediated by the y-secretase enzyme complex, which releases the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) and a coactivator of the Mastermind-like (MAML) family. This



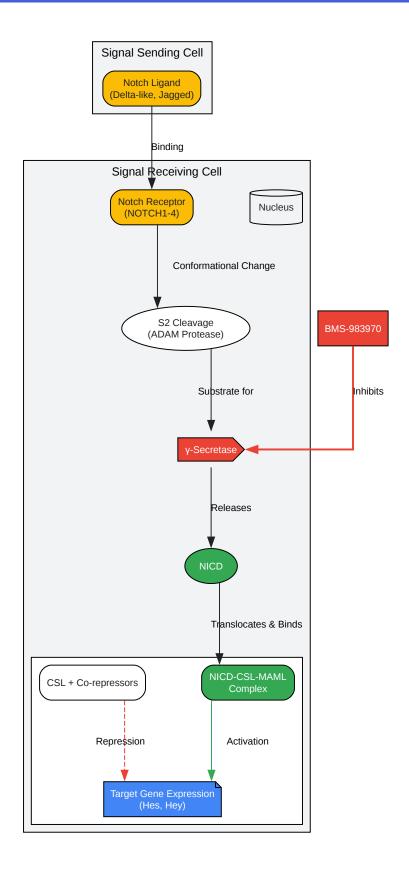
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transcriptional activation complex drives the expression of Notch target genes, such as those in the Hes and Hey families, which in turn regulate key cellular processes.

BMS-983970, as a pan-Notch inhibitor, is designed to block the activity of the γ-secretase complex. By inhibiting this crucial enzyme, it prevents the cleavage of all four Notch receptors, thereby blocking the release of NICD and subsequent downstream gene transcription. This leads to a shutdown of Notch-mediated oncogenic signaling.





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Figure 1: Simplified Notch Signaling Pathway and the inhibitory action of BMS-983970.



Quantitative Preclinical Data

While specific quantitative data for **BMS-983970** is not extensively available in the public domain, data from a closely related, intravenous pan-Notch inhibitor from the same 1,4-benzodiazepinone series, BMS-906024, provides valuable insights into the expected potency and activity of this class of compounds.

In Vitro Potency of the Pan-Notch Inhibitor Series

The inhibitory activity of this class of compounds is typically assessed using cell-based reporter assays for each of the four Notch receptors.

Compound Series Representative (BMS-906024)	Notch1 IC50 (nM)	Notch2 IC50 (nM)	Notch3 IC50 (nM)	Notch4 IC50 (nM)
Pan-Notch Inhibitor	0.7	0.6	0.3	0.6

Data is

representative of

the 1,4-

benzodiazepinon

e series of pan-

Notch inhibitors.

In Vivo Efficacy in Preclinical Models

The anti-tumor activity of this class of inhibitors has been demonstrated in various xenograft models.



Xenograft Model	Dosing Schedule	Tumor Growth Inhibition (%)	Reference
T-ALL (CUTLL1)	50 mg/kg, weekly	~95	(Gavai et al., 2015)
Triple-Negative Breast Cancer (MDA-MB- 468)	50 mg/kg, weekly	~70	(Gavai et al., 2015)
Data is for the related compound BMS-906024 and is illustrative of the potential efficacy of the compound class.			

Experimental Protocols

Detailed experimental protocols for the evaluation of pan-Notch inhibitors like **BMS-983970** are crucial for reproducible research. Below are representative methodologies.

Notch Reporter Gene Assay

Objective: To determine the in vitro potency of the inhibitor against each of the four Notch receptors.

Methodology:

- Cell Lines: Stably transfected HEK293 cell lines, each expressing a specific Notch receptor (NOTCH1, 2, 3, or 4) and a reporter construct containing a CSL-responsive promoter driving the expression of a reporter gene (e.g., luciferase).
- Assay Procedure:
 - Plate the cells in a 96-well plate and allow them to adhere overnight.
 - Prepare serial dilutions of BMS-983970 in DMSO and add to the cells.



- Induce Notch signaling by co-culturing with cells expressing a Notch ligand (e.g., Jagged1 or Delta-like 1) or by using a soluble ligand.
- Incubate for 24-48 hours.
- Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase)
 using a plate reader.
- Data Analysis: Calculate the IC50 values by fitting the dose-response data to a fourparameter logistic equation.

T-ALL Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of orally administered BMS-983970.

Methodology:

- Animal Model: Immunocompromised mice (e.g., NOD-SCID or NSG) are used.
- Tumor Implantation: Subcutaneously inject a human T-ALL cell line with a known Notchactivating mutation (e.g., CUTLL1) into the flank of the mice.
- Treatment:
 - Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
 - Administer BMS-983970 orally at various dose levels and schedules (e.g., daily or weekly). The control group receives the vehicle.
- Monitoring:
 - Measure tumor volume with calipers two to three times per week.
 - Monitor the body weight of the mice as an indicator of toxicity.
- Endpoint: The study is typically terminated when tumors in the control group reach a
 predetermined size, or after a fixed duration. Tumor growth inhibition is calculated as the



percentage difference in the mean tumor volume between the treated and control groups.



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Figure 2: General experimental workflow for an in vivo xenograft study.

Conclusion

BMS-983970 is a promising oral pan-Notch inhibitor that targets the fundamental mechanism of Notch signaling activation. Preclinical data from closely related compounds demonstrate potent in vitro activity against all four Notch receptors and significant in vivo efficacy in models of hematological and solid tumors. The experimental protocols outlined provide a framework for the continued investigation and characterization of this and other pan-Notch inhibitors. Further research and clinical development will be crucial in determining the therapeutic potential of **BMS-983970** in the treatment of Notch-dependent cancers.

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References

- 1. medchemexpress.com [medchemexpress.com]
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